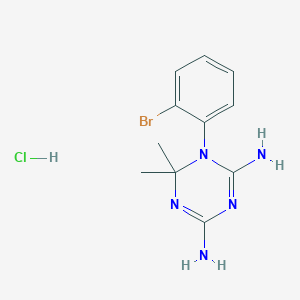![molecular formula C10H14N4O4 B4958935 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, also known as MK-2206, is a potent and selective allosteric inhibitor of Akt. Akt is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. The dysregulation of Akt signaling has been implicated in the development and progression of various human diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of Akt inhibitors, such as MK-2206, has attracted significant attention in the scientific community.
作用机制
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid exerts its inhibitory effect on Akt by binding to a specific site on the protein, known as the allosteric site. This binding induces a conformational change in Akt, which prevents its activation and downstream signaling. By inhibiting Akt, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can block the survival and growth signals that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it inhibits their growth and survival. In addition, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can also inhibit cell cycle progression and angiogenesis (the formation of new blood vessels), which are critical processes for tumor growth and metastasis. Furthermore, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been shown to modulate glucose metabolism and insulin sensitivity, which are important factors in the development and progression of diabetes.
实验室实验的优点和局限性
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its high selectivity and potency for Akt inhibition, as well as its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research and development of 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid and other Akt inhibitors. One area of focus is the identification of biomarkers that can predict the response to Akt inhibition in cancer patients. Another area of interest is the development of combination therapies that can enhance the efficacy of Akt inhibitors and overcome resistance mechanisms. Moreover, the potential use of Akt inhibitors in combination with immunotherapy is also being investigated as a promising approach for cancer treatment.
合成方法
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then reacted with 4-morpholinylamine to form 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid. The synthesis of 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been described in detail in several scientific publications.
科学研究应用
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. Several studies have demonstrated that 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can inhibit the growth and survival of cancer cells in vitro and in vivo. 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and other disorders.
属性
IUPAC Name |
1-methyl-5-(morpholin-4-ylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-13-8(7(6-11-13)10(16)17)9(15)12-14-2-4-18-5-3-14/h6H,2-5H2,1H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYUWUVYYQRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(morpholin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

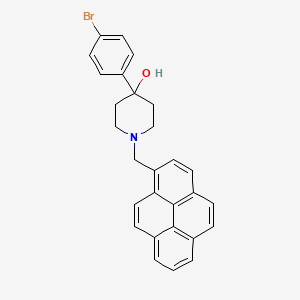
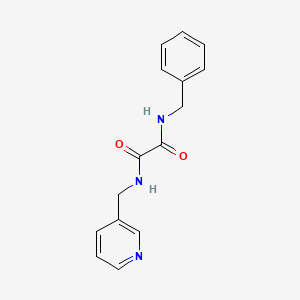
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
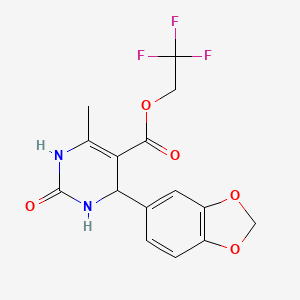
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
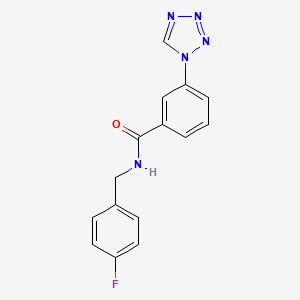
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
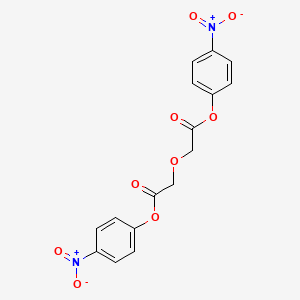
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
